5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine

Catalog No.
S14268562
CAS No.
M.F
C11H18BN3O2
M. Wt
235.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyr...

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine

Molecular Formula

C11H18BN3O2

Molecular Weight

235.09 g/mol

InChI

InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3,(H4,13,14,15)

InChI Key

RVXLKSMNCNRELL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2N)N

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine is a boronic ester derivative characterized by its unique molecular structure. This compound features a pyridine ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at one position and an amino group at two other positions on the pyridine ring. The presence of the boron atom in the dioxaborolane structure enhances its reactivity in various

  • Suzuki-Miyaura Cross-Coupling Reaction: This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl boronic esters with aryl halides. It is widely used in the synthesis of complex organic molecules.
  • Chan-Lam Coupling: This reaction involves the coupling of boronic esters with amines or alcohols to form new carbon-nitrogen or carbon-oxygen bonds, respectively.

These reactions are crucial for synthesizing pharmaceuticals and other organic compounds.

While specific biological activity data for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine may be limited, compounds with similar structures are often explored for their potential pharmacological properties. Boronic acids and their derivatives have been implicated in various biological pathways due to their ability to form reversible covalent bonds with diols and other biomolecules. They are known to interact with enzymes and proteins involved in metabolic processes .

The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine can be achieved through several methods:

  • Boric Acid Ester Formation: The initial step typically involves the reaction of pyridine derivatives with boric acid or its esters under acidic conditions to form the boronic ester.
  • Functionalization: Subsequent functionalization can be achieved through nucleophilic substitution reactions or coupling reactions involving amines to introduce amino groups at specific positions on the pyridine ring .
  • Characterization: The synthesized compound can be characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine has potential applications in:

  • Organic Synthesis: As a versatile reagent in cross-coupling reactions for constructing complex organic molecules.
  • Pharmaceutical Development: Its unique structure may contribute to the development of new therapeutic agents targeting specific biological pathways .

Studies on similar compounds indicate that boronic esters can interact with various biomolecules. These interactions are significant for understanding their role in drug design and development. For example:

  • Enzyme Inhibition: Some boronic acids have been shown to inhibit enzymes like serine proteases by forming stable complexes with their active sites.
  • Reversible Binding: The ability of boronic esters to form reversible bonds with diols allows them to act as selective probes for biological molecules .

Several compounds share structural similarities with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine. Here are some notable examples:

Compound NameCAS NumberSimilarityKey Features
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline1167418-13-40.83Contains quinoxaline moiety; used in organic synthesis
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline210907-84-90.80Aniline derivative; potential applications in dyes
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole1007206-54-30.80Contains benzimidazole; studied for biological activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline214360-73-30.79Similar amine functionality; applications in pharmaceuticals

These compounds exemplify the versatility of boronic esters in synthetic chemistry and their potential roles in medicinal chemistry.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

235.1492070 g/mol

Monoisotopic Mass

235.1492070 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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